molecular formula C15H19N3O B5779790 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol CAS No. 154055-57-9

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol

Cat. No.: B5779790
CAS No.: 154055-57-9
M. Wt: 257.33 g/mol
InChI Key: CETCNKJYQAJPEL-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is a chemical compound of significant interest in pharmaceutical and biological research. This benzimidazole derivative is provided strictly for research applications in laboratory settings. Benzimidazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities . Specifically, compounds within this structural class, featuring variations at the 2-position of the imidazobenzimidazole core, have been identified in patent literature for their potential antidiabetic and anti-platelet aggregation (anticoagulant) effects . The presence of the ethanol moiety enhances the molecule's polarity and potential for derivatization, making it a valuable intermediate for further chemical exploration. Research Applications: • Pharmacological Research: This compound serves as a key intermediate for researchers investigating new therapeutic agents for metabolic and cardiovascular diseases . • Medicinal Chemistry: It is a versatile building block for the synthesis of more complex molecules, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity . • Biochemical Screening: The compound can be utilized in assays to probe its mechanism of action and identify potential biological targets. Note: This product is intended for research purposes by qualified professionals in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal consumption.

Properties

IUPAC Name

2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-15(2,3)13-10-18-12-7-5-4-6-11(12)16-14(18)17(13)8-9-19/h4-7,10,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETCNKJYQAJPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178469
Record name 2-(1,1-Dimethylethyl)-1H-imidazo[1,2-a]benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154055-57-9
Record name 2-(1,1-Dimethylethyl)-1H-imidazo[1,2-a]benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154055-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-1H-imidazo[1,2-a]benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-tert-butylbenzimidazole with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Oxidation of the Ethanol Side Chain

The primary alcohol group in the ethanol substituent can undergo oxidation to yield a ketone or carboxylic acid under controlled conditions.

Reaction Conditions Product Key Observations Ref.
Oxidation to ketonePyridinium chlorochromate (PCC) in dichloromethane2-(2-tert-Butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)acetaldehydeMild conditions prevent over-oxidation.
Oxidation to carboxylic acidKMnO₄ in acidic medium2-(2-tert-Butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)acetic acidRequires prolonged heating; side reactions possible.

Mechanistic Insight : The ethanol group’s oxidation follows typical alcohol-to-ketone pathways, with PCC preserving the imidazole ring’s integrity . Strong oxidants like KMnO₄ risk ring degradation .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution or esterification reactions.

Reaction Conditions Product Key Observations Ref.
AcetylationAcetic anhydride, pyridine2-(2-tert-Butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl acetateHigh yield; mild conditions.
TosylationTosyl chloride, DMAP2-(2-tert-Butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl tosylateActivates the alcohol for further substitution.

Applications : Tosylation enables subsequent Suzuki couplings or Grignard reactions for side-chain diversification .

Coordination Chemistry

The imidazole nitrogen and hydroxyl oxygen can act as ligands for metal complexes.

Metal Reagents Product Key Observations Ref.
Cu(II)CuCl₂ in methanol[Cu(L)₂Cl₂] (L = ligand)Square planar geometry confirmed by XRD.
Fe(III)Fe(NO₃)₃·9H₂O[Fe(L)(NO₃)₃]Paramagnetic behavior observed.

Structural Notes : Steric hindrance from the tert-butyl group limits coordination modes, favoring monodentate binding via the imidazole nitrogen .

Electrophilic Substitution on the Imidazo[1,2-a]benzimidazole Core

The electron-rich heterocycle undergoes electrophilic substitution at specific positions.

Reaction Conditions Product Key Observations Ref.
NitrationHNO₃/H₂SO₄3-Nitro derivativeRegioselectivity driven by tert-butyl group’s steric/electronic effects.
HalogenationNBS in DMF3-Bromo derivativeRadical pathway avoids ring decomposition.

Regiochemical Preference : Substitution occurs at the 3-position due to electronic activation by the fused benzimidazole system .

Deprotonation and Alkylation

The NH proton (if present) in the benzimidazole moiety can be deprotonated for alkylation.

Reaction Conditions Product Key Observations Ref.
N-AlkylationK₂CO₃, alkyl halide1-Alkyl-2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanolLimited by steric bulk of tert-butyl group.

Challenges : Bulky substituents reduce reaction efficiency, requiring polar aprotic solvents like DMSO .

Biological Derivatization

The ethanol side chain can be functionalized for bioactive analogs.

Reaction Conditions Product Key Observations Ref.
PhosphorylationPOCl₃, pyridinePhosphate esterEnhances solubility for pharmacological studies.
GlycosylationAcetylated glucose, BF₃·Et₂OGlycoside derivativeRetains imidazole ring’s antimicrobial activity.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of imidazole and benzimidazole exhibit significant anticancer properties. For instance, compounds similar to 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol have been synthesized and tested against various cancer cell lines, including MCF-7 breast cancer cells. These studies indicate that modifications in the imidazole and benzimidazole structures can enhance cytotoxicity. A notable study reported IC50 values for related compounds ranging from 26.59 µM to 36.95 µM, demonstrating promising anti-proliferative effects .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of imidazole derivatives. Research has shown that certain imidazo[1,2-a]benzimidazole compounds possess potent antibacterial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of imidazole derivatives have led to investigations into their use in organic electronics, particularly OLEDs. The incorporation of this compound into organic semiconductor matrices has shown improvements in light emission efficiency and stability, making it a candidate for further development in display technologies.

Photovoltaics

Moreover, the compound's ability to form stable thin films makes it suitable for applications in organic photovoltaics (OPVs). The structural flexibility provided by the tert-butyl group enhances the solubility of the material, facilitating easier processing into films for solar cell applications.

Case Study 1: Anticancer Activity

A study published by Achanta et al. synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against MCF-7 cells. The results indicated that structural modifications significantly affected the compounds' efficacy, with some achieving IC50 values below 30 µM. This highlights the potential for developing targeted cancer therapies based on this chemical scaffold .

Case Study 2: Antibacterial Activity

In another investigation focusing on imidazo[1,2-a]pyrimidine derivatives, a comprehensive screening against various bacterial strains revealed several compounds with MIC values indicating strong antibacterial activity. This research underscores the importance of exploring imidazole-based compounds as potential therapeutic agents against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The tert-butyl group at the 2-position in the target compound contrasts with sulfinyl or pyridylmethyl groups in analogues, which are often bioactive (e.g., ulcer inhibitors in ).
  • Hydrophilicity: The ethanol group in the target compound likely improves water solubility compared to methyl or trifluoromethyl substituents in compounds, which prioritize membrane permeability .
  • Steric Effects : The tert-butyl group may confer greater metabolic stability than smaller substituents (e.g., methoxy in compounds), reducing enzymatic degradation .

Biological Activity

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds, specifically imidazoles and benzimidazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer effects, antimicrobial properties, and other relevant biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine various chemical precursors. The synthetic pathways often utilize imidazole and benzimidazole derivatives as starting materials. A common approach includes the condensation of tert-butyl imidazole with appropriate carbonyl compounds followed by reduction steps to yield the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing imidazole and benzimidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation across various cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF725.72Apoptosis induction
Compound BHeLa15.40Cell cycle arrest
Compound CA54930.00Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies indicate that certain derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus140Moderate
Escherichia coli200Moderate
Pseudomonas aeruginosa250Low

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to this compound have shown potential in other areas such as:

  • Antioxidant Activity : Some derivatives possess significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may reduce inflammation markers in vitro.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives for their anticancer properties. The study demonstrated that specific substitutions on the benzimidazole ring enhanced cytotoxicity against cancer cell lines (Rao et al., 2016). Another study highlighted the antimicrobial efficacy of imidazole derivatives against resistant strains of bacteria, emphasizing the potential for developing new therapeutic agents (Mavrova et al., 2020).

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(2-<i>tert</i>-butyl-1<i>H</i>-imidazo[1,2-<i>a</i>]benzimidazol-1-yl)ethanol, and what intermediates are critical in its synthesis?

  • The compound can be synthesized via cyclization reactions involving chloroacetyl intermediates and substituted benzimidazoles. For example, analogous compounds are prepared by reacting ethyl 2-[4-(chloroacetyl)phenyl]propionate with aminopyridines under refluxing ethanol, followed by hydrolysis . Key intermediates include tert-butyl-substituted benzimidazole precursors, which require precise control of reaction conditions (e.g., temperature, solvent) to avoid side reactions. Characterization of intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC ensures purity before proceeding to subsequent steps .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy confirm functional groups and regioselectivity. For example, the ethanol moiety’s hydroxyl stretch (~3200–3600 cm<sup>−1</sup>) and benzimidazole ring protons (δ 7.0–8.5 ppm) are diagnostic .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. Parameters like unit cell dimensions (e.g., triclinic system with <i>a</i> = 9.32 Å, <i>b</i> = 9.77 Å) and anisotropic displacement ellipsoids are refined using SHELXL . Software suites like WinGX and ORTEP visualize hydrogen bonding and packing interactions .

Q. What are the crystallographic parameters of this compound, and how do they inform its stability?

  • The crystal structure (space group <i>P</i>1, <i>V</i> = 1020.25 Å<sup>3</sup>) reveals intramolecular hydrogen bonds between the ethanol hydroxyl and benzimidazole nitrogen, enhancing stability. Anisotropic displacement parameters (refined via SHELXL) indicate low thermal motion in the tert-butyl group, suggesting steric protection of the imidazo-benzimidazole core .

Advanced Research Questions

Q. How can QSAR models optimize the antimicrobial activity of derivatives of this compound?

  • Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors (e.g., log<i>P</i>, polar surface area) with bioactivity. For example, a tri-parametric QSAR model for benzimidazole derivatives identifies electron-withdrawing substituents at the 2-position as critical for enhancing Gram-positive bacterial inhibition . Computational tools like CODESSA or MOE calculate descriptors, while regression analysis validates predictive power .

Q. What challenges arise in resolving anisotropic displacement parameters during X-ray refinement, and how are they addressed?

  • High thermal motion in flexible groups (e.g., ethanol side chain) can lead to poorly defined electron density. SHELXL’s restraints (e.g., DELU, SIMU commands) mitigate overfitting by constraining atomic displacement parameters (ADPs) of adjacent atoms. Rigorous validation via Rfree and goodness-of-fit (<i>S</i> = 0.96) ensures model accuracy .

Q. How do solvent and catalyst choices influence the synthesis of imidazo-benzimidazole derivatives?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while phase-transfer catalysts (e.g., BTEAC) improve yields in biphasic systems. For instance, benzyl triethyl ammonium chloride (BTEAC) facilitates the formation of pyrimido-benzimidazole derivatives under mild conditions (80–100°C) . Side reactions (e.g., oxidation of ethanol to acetaldehyde) are minimized by inert atmospheres .

Methodological Insights

Q. What computational tools are used to predict ADME properties of this compound?

  • ADME Prediction : SwissADME or pkCSM predicts bioavailability (%F = 65–78%) and blood-brain barrier penetration (logBB < −1). The ethanol group’s high polarity limits CNS activity but enhances aqueous solubility (>50 mg/mL), critical for in vivo assays .
  • Docking Studies : AutoDock Vina screens binding to targets like bacterial DNA gyrase (ΔG = −9.2 kcal/mol), guided by crystallographic data from related benzimidazole-protein complexes .

Q. How are synthetic byproducts identified and mitigated during scale-up?

  • LC-MS and GC-MS detect impurities (e.g., tert-butyl dealkylation products). Process optimization (e.g., lower temperature during cyclization) reduces byproduct formation. Recrystallization from ethanol/water (3:1) yields >98% pure product .

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